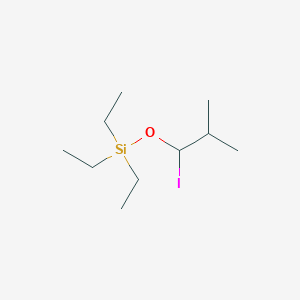
Silane, triethyl(1-iodo-2-methylpropoxy)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Silane, triethyl(1-iodo-2-methylpropoxy)- is an organosilicon compound with the molecular formula C10H23IOSi. It is a specialized chemical used in various industrial and research applications. The compound is characterized by the presence of a silane group bonded to triethyl and 1-iodo-2-methylpropoxy groups, making it a versatile reagent in organic synthesis.
Méthodes De Préparation
The synthesis of Silane, triethyl(1-iodo-2-methylpropoxy)- typically involves the reaction of triethylsilane with 1-iodo-2-methylpropoxy derivatives under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a platinum or palladium complex, to facilitate the formation of the desired product. The reaction conditions, including temperature, pressure, and solvent, are optimized to achieve high yields and purity .
Analyse Des Réactions Chimiques
Silane, triethyl(1-iodo-2-methylpropoxy)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol derivatives.
Reduction: It can act as a reducing agent in organic synthesis, converting carbonyl compounds to alcohols.
Substitution: The iodine atom in the compound can be substituted with other nucleophiles, such as halides or alkoxides, to form new derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium iodide. The major products formed from these reactions depend on the specific reagents and conditions used .
Applications De Recherche Scientifique
Silane, triethyl(1-iodo-2-methylpropoxy)- has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in the synthesis of complex organic molecules, particularly in the formation of carbon-silicon bonds.
Biology: The compound is used in the modification of biomolecules for various biochemical assays and studies.
Industry: The compound is used in the production of specialty materials, such as coatings and adhesives, due to its unique chemical properties
Mécanisme D'action
The mechanism of action of Silane, triethyl(1-iodo-2-methylpropoxy)- involves the interaction of the silane group with various molecular targets. The compound can form stable bonds with carbon and other elements, facilitating the formation of new chemical structures. The pathways involved in its reactions include nucleophilic substitution, where the iodine atom is replaced by other nucleophiles, and hydrosilylation, where the silane group adds to unsaturated carbon-carbon bonds .
Comparaison Avec Des Composés Similaires
Silane, triethyl(1-iodo-2-methylpropoxy)- can be compared with other similar compounds, such as:
Triethylsilane: A simpler silane compound used as a reducing agent in organic synthesis.
Trimethylsilyl iodide: Another organosilicon compound with similar reactivity but different substituents.
Triethyl(1-chloro-2-methylpropoxy)silane: A compound with a chlorine atom instead of iodine, showing different reactivity and applications.
The uniqueness of Silane, triethyl(1-iodo-2-methylpropoxy)- lies in its specific combination of substituents, which provides distinct reactivity and versatility in various chemical reactions .
Propriétés
Numéro CAS |
176169-66-7 |
|---|---|
Formule moléculaire |
C10H23IOSi |
Poids moléculaire |
314.28 g/mol |
Nom IUPAC |
triethyl-(1-iodo-2-methylpropoxy)silane |
InChI |
InChI=1S/C10H23IOSi/c1-6-13(7-2,8-3)12-10(11)9(4)5/h9-10H,6-8H2,1-5H3 |
Clé InChI |
IKWWBKAKLUHZEK-UHFFFAOYSA-N |
SMILES canonique |
CC[Si](CC)(CC)OC(C(C)C)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


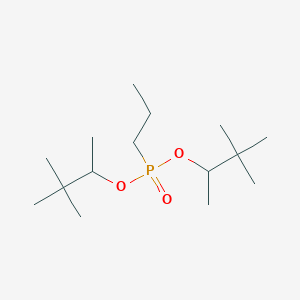
![methyl 2-amino-7-methyl-4-(4-nitrophenyl)-5-oxo-4H-pyrano[3,2-c]pyran-3-carboxylate](/img/structure/B12561452.png)
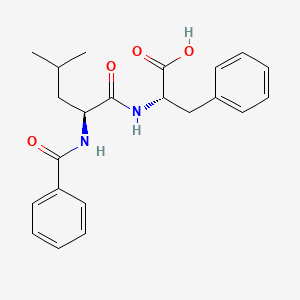
![Bis{[3,5-bis(benzyloxy)phenyl]methyl} propanedioate](/img/structure/B12561460.png)
![(3S,4R)-2,2-Dimethyl-3,4-dihydro-2H-naphtho[1,2-b]pyran-3,4-diol](/img/structure/B12561464.png)
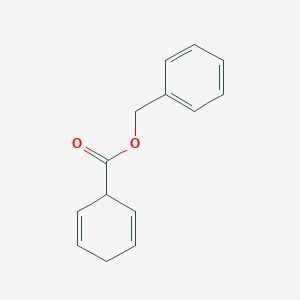
![2-[(Naphthalen-2-yl)sulfanyl]-1-oxo-1lambda~5~-pyridine](/img/structure/B12561477.png)
![1-[(Prop-2-en-1-yl)oxy]-4-[(prop-2-yn-1-yl)oxy]but-2-ene](/img/structure/B12561481.png)
![2,6-Bis[(propan-2-yl)oxy]phenol](/img/structure/B12561487.png)
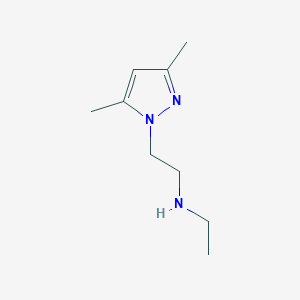
![N,N'-([2,2'-Bipyridine]-4,4'-diyl)bis(3-methoxypropanamide)](/img/structure/B12561510.png)
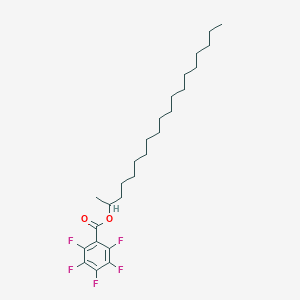
![1-Bromo-4-[(3-phenylprop-2-yn-1-yl)oxy]benzene](/img/structure/B12561519.png)
![4-[(nitrooxy)methyl]Benzoic acid](/img/structure/B12561520.png)
